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Compound of Interest

5-chloro-1H-pyrrolo[2,3-c]pyridin-
2(3H)-one

Cat. No. B173738

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine core, a versatile heterocyclic scaffold, has garnered significant attention in
medicinal chemistry due to its structural resemblance to the endogenous purine ring. This
mimicry allows pyrrolopyridine derivatives to effectively interact with a wide array of biological
targets, leading to a broad spectrum of pharmacological activities. This technical guide
provides an in-depth review of the synthesis, biological evaluation, and therapeutic applications
of pyrrolopyridine derivatives, with a focus on their role as kinase inhibitors, anti-inflammatory,
antiviral, and central nervous system (CNS) active agents.

Pyrrolopyridine Derivatives as Kinase Inhibitors in
Oncology

The structural similarity of the pyrrolopyridine nucleus to the purine ring of ATP makes it an
ideal scaffold for the design of kinase inhibitors.[1][2] These compounds can competitively bind
to the ATP-binding site of kinases, thereby disrupting signal transduction pathways crucial for
cancer cell proliferation and survival.

A prime example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib, a
potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of late-
stage melanoma.[1][2]
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Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative pyrrolopyridine
derivatives against various kinases.

Compound ID Target Kinase IC50 (nM) Cell Line Reference
_ [1](--INVALID-
Vemurafenib BRAF V600E 31 Colo-205
LINK--)
[3](--INVALID-
Compound 38a JAK1 2.8 -
LINK--)
[3](--INVALID-
Compound 31g JAK1 5.2 -
LINK--)
[4](--INVALID-
Compound 12a JAK1 12.6 -
LINK--)
R [5](--INVALID-
Compound 11e JAK1/JAK2 >90% inhibition RAW?264.7 LINK-)
[6](--INVALID-
Compound 4h FGFR1 7 -
LINK--)
[6](--INVALID-
Compound 4h FGFR2 9 -
LINK--)
[6](--INVALID-
Compound 4h FGFR3 25 -
LINK--)
_ Hela, SGC- [7](--INVALID-
Compound 10t Tubulin 0.12-0.21 uM
7901, MCF-7 LINK--)

Signaling Pathway: BRAF V600E and the MAPK/ERK
Pathway

The BRAF V600E mutation leads to the constitutive activation of the BRAF kinase, which in
turn activates the downstream MEK and ERK kinases.[1] This aberrant signaling promotes
uncontrolled cell proliferation and survival. Vemurafenib specifically inhibits the mutated BRAF
kinase, thereby blocking this oncogenic signaling cascade.
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Caption: The BRAF V600E signaling pathway and the inhibitory action of Vemurafenib.

Experimental Protocols

A representative synthetic route involves the coupling of a substituted 4-amino-7H-pyrrolo[2,3-
d]pyrimidine core with a suitable piperidine fragment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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